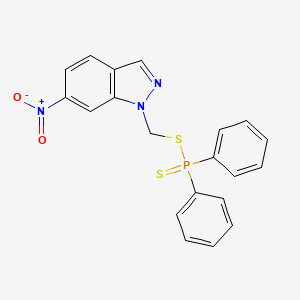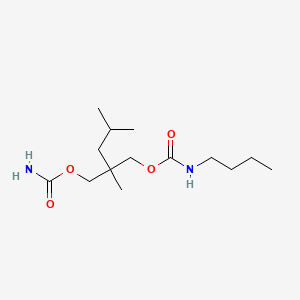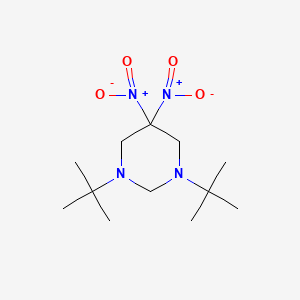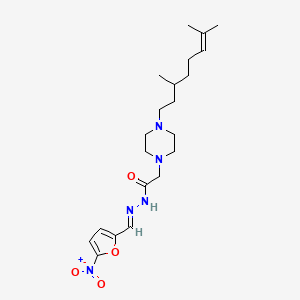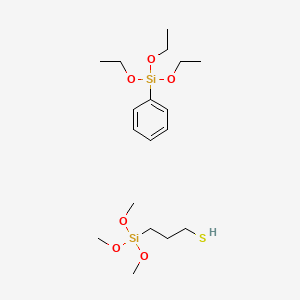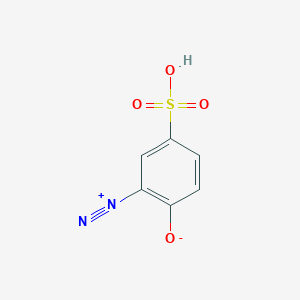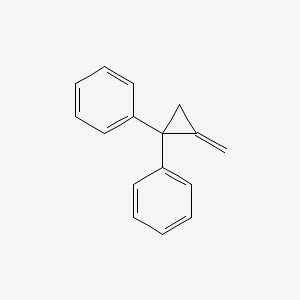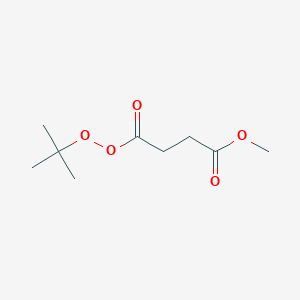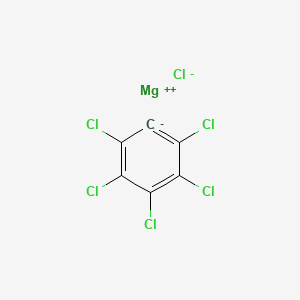
magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride is a chemical compound that consists of a magnesium ion coordinated with a pentachlorobenzene ligand and a chloride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride typically involves the reaction of magnesium metal with 1,2,3,4,5-pentachlorobenzene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Atmosphere: Inert gas (e.g., nitrogen or argon)
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide (OH⁻) and cyanide (CN⁻) can replace the chloride ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentachlorobenzene derivatives, while reduction may produce less chlorinated benzene compounds.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride is used as a reagent in various synthetic transformations. It serves as a source of the pentachlorobenzene moiety in coupling reactions and other organic transformations.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel biological activities and mechanisms of action.
Industry
In industrial chemistry, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride exerts its effects involves the interaction of the magnesium ion with various molecular targets. The pentachlorobenzene ligand can participate in π-π interactions and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;1-methylpiperidin-4-ide;chloride
- Magnesium;1,2,3,4,5-tetrachlorobenzene-6-ide;chloride
- Magnesium;1,2,3,4,5-hexachlorobenzene-6-ide;chloride
Uniqueness
Magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride is unique due to the specific arrangement of chlorine atoms on the benzene ring. This arrangement imparts distinct electronic and steric properties to the compound, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
31279-13-7 |
|---|---|
Fórmula molecular |
C6Cl6Mg |
Peso molecular |
309.1 g/mol |
Nombre IUPAC |
magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride |
InChI |
InChI=1S/C6Cl5.ClH.Mg/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q-1;;+2/p-1 |
Clave InChI |
QYZQMDBGSVLLCJ-UHFFFAOYSA-M |
SMILES canónico |
[C-]1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


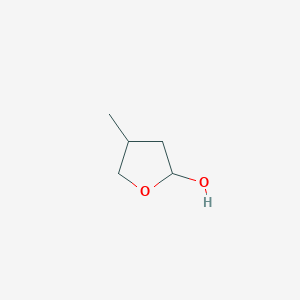

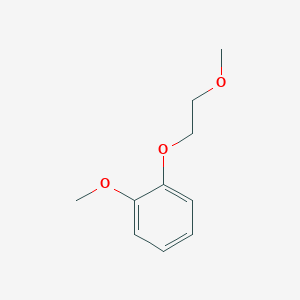
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
